

# Introduction: The Strategic Value of the Pyrazolopyridine Scaffold

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## Compound of Interest

Compound Name: *6-Ethynyl-1H-pyrazolo[4,3-c]pyridine*

Cat. No.: *B1448393*

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The pyrazolo[4,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly protein kinases.[1] The dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern therapeutic development. The introduction of an ethynyl group at the 6-position of this scaffold creates a molecule that is not only a potential pharmacophore itself but also a versatile chemical handle for further elaboration, enabling the exploration of vast chemical space through reactions like Sonogashira couplings and azide-alkyne cycloadditions ("click chemistry").

## Core Physicochemical Properties

While extensive experimental data for **6-Ethynyl-1H-pyrazolo[4,3-c]pyridine** is not widely published, its fundamental properties can be summarized from available sources. Researchers acquiring this compound should refer to the Certificate of Analysis provided by the supplier for lot-specific data.[2][3]

Property	Value	Source
CAS Number	1374652-76-2	[2][4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> N <sub>3</sub>	[2][4]
Molecular Weight	143.15 g/mol	[2]
IUPAC Name	6-ethynyl-1H-pyrazolo[4,3-c]pyridine	[4]
Canonical SMILES	<chem>C#CC1=CC2=C(C=NN2)C=N1</chem>	[4]
InChI Key	PJVASEHHDXQIY-UHFFFAOYSA-N	[4]
Alternate Names	(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetylene, 6-Ethynyl-5-azaindazole	[2]
Purity (Typical)	≥95.0%	[4]

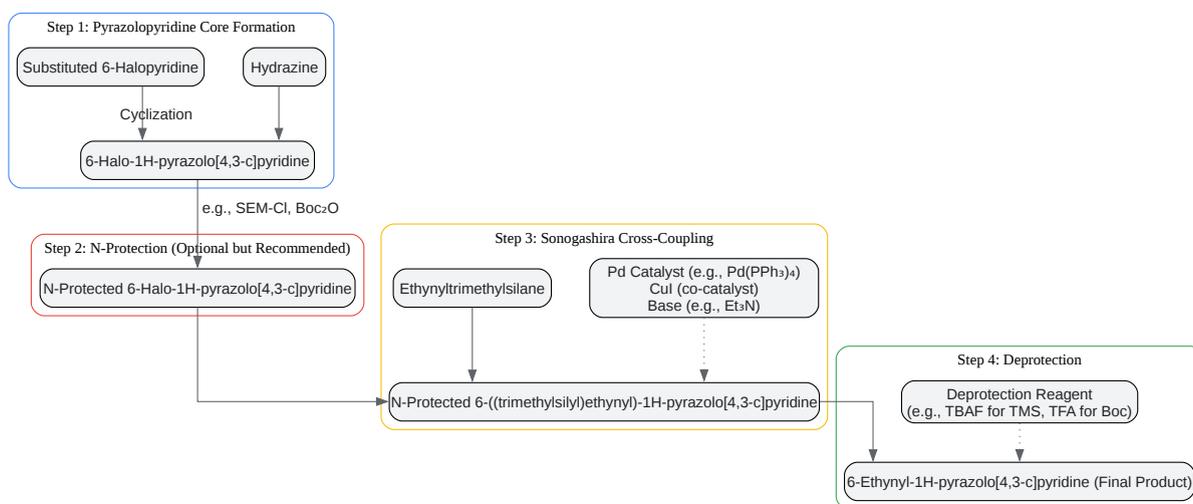
## Synthesis and Functionalization: A Strategic Approach

A definitive, published protocol for the synthesis of **6-Ethynyl-1H-pyrazolo[4,3-c]pyridine** is not readily available in peer-reviewed literature, which is common for commercial building blocks. However, a highly plausible and robust synthetic route can be designed based on well-established cross-coupling methodologies, specifically the Sonogashira reaction.[5] This reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5]

The proposed synthesis would start from a 6-halo-1H-pyrazolo[4,3-c]pyridine precursor. The choice of the halogen (I, Br, or Cl) is critical, as it influences the reactivity in the subsequent cross-coupling step, with the order of reactivity typically being I > Br > Cl.

## Proposed Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis of **6-Ethynyl-1H-pyrazolo[4,3-c]pyridine**, starting from a suitable pyridine precursor.



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Caption: Proposed synthetic workflow for **6-Ethynyl-1H-pyrazolo[4,3-c]pyridine**.

## Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on standard Sonogashira coupling conditions and has not been optimized for this specific substrate. Researchers should perform small-scale trials to determine the optimal conditions.

Objective: To synthesize **6-Ethynyl-1H-pyrazolo[4,3-c]pyridine** from 6-Iodo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[4,3-c]pyridine.

Materials:

- 6-Iodo-1-(2-(trimethylsilyl)ethoxy)methyl-1H-pyrazolo[4,3-c]pyridine (1.0 equiv)
- Ethynyltrimethylsilane (1.5 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride ( $\text{PdCl}_2(\text{PPh}_3)_2$ , 0.05 equiv)
- Copper(I) iodide ( $\text{CuI}$ , 0.1 equiv)
- Triethylamine ( $\text{Et}_3\text{N}$ , 3.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Tetrabutylammonium fluoride (TBAF), 1M in THF (for deprotection)
- Ethyl acetate, Hexanes, Saturated aqueous  $\text{NaHCO}_3$ , Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-Iodo-1-SEM-pyrazolo[4,3-c]pyridine (1.0 equiv),  $\text{PdCl}_2(\text{PPh}_3)_2$  (0.05 equiv), and  $\text{CuI}$  (0.1 equiv).
- Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Degas the solution by bubbling argon through it for 15 minutes. Add ethynyltrimethylsilane (1.5 equiv) dropwise via syringe.
- Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

- **Workup:** Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with saturated aqueous NaHCO<sub>3</sub> and then with brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- **Purification of Intermediate:** Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the protected product, 6-((trimethylsilyl)ethynyl)-1-SEM-pyrazolo[4,3-c]pyridine.
- **Deprotection:** Dissolve the purified intermediate in THF. Add TBAF (1.2 equiv) and stir at room temperature for 1-2 hours. Monitor the removal of both the TMS and SEM protecting groups by TLC/LC-MS.
- **Final Workup and Purification:** Once deprotection is complete, concentrate the reaction mixture and purify the residue by flash column chromatography to afford the final product, **6-Ethynyl-1H-pyrazolo[4,3-c]pyridine**.

## Chemical Reactivity and Applications in Drug Discovery

The true value of **6-Ethynyl-1H-pyrazolo[4,3-c]pyridine** lies in the dual reactivity of its core structure and its ethynyl appendage.

### The Pyrazolopyridine Core

The pyrazolo[4,3-c]pyridine system is an electron-rich heterocycle. The pyrazole portion of the ring system contains a nucleophilic N2 nitrogen and an acidic N-H proton at the N1 position. The N1 position can be readily alkylated or arylated to introduce substituents that can modulate the compound's physicochemical properties and biological activity. Electrophilic substitution reactions are also possible on the heterocyclic core.

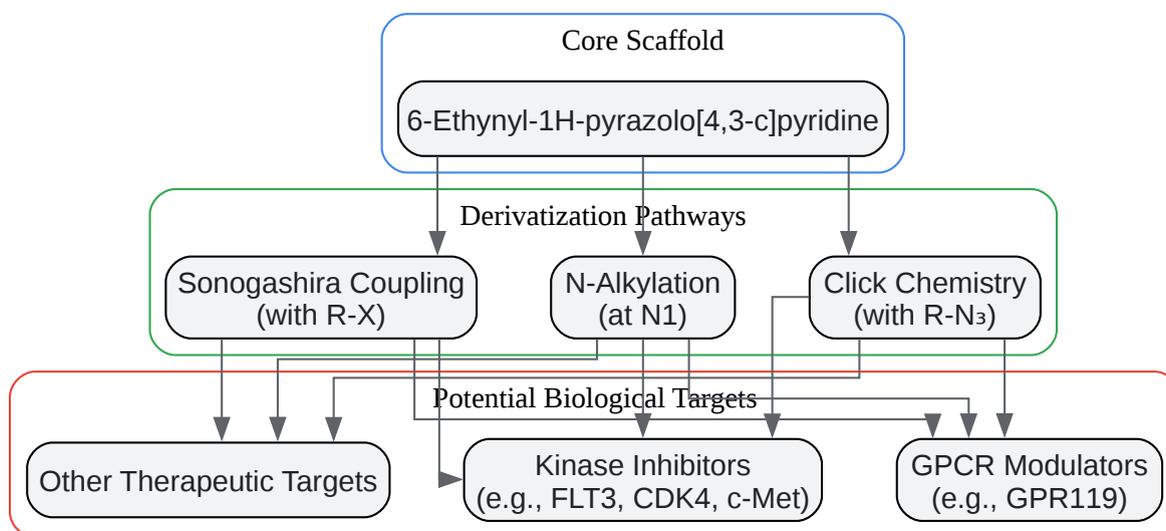
### The Ethynyl Group: A Versatile Handle

The terminal alkyne is a highly versatile functional group in medicinal chemistry. Its reactivity allows for a variety of transformations to build more complex molecules:

- Sonogashira Coupling: The ethynyl group can be further reacted with aryl or heteroaryl halides to generate extended  $\pi$ -systems.
- Click Chemistry (Huisgen Cycloaddition): It readily undergoes copper-catalyzed or strain-promoted cycloaddition with azides to form stable triazole rings, a common linker in drug molecules and PROTACs.
- Cadiot-Chodkiewicz Coupling: Coupling with a terminal bromoalkyne to form an asymmetric diacetylene.
- Hydration: Conversion of the alkyne to a methyl ketone.
- Reduction: Selective reduction to the corresponding alkene (vinyl) or alkane (ethyl) group.

## Application in Kinase Inhibitor Development

The pyrazolopyridine scaffold is a well-established core for kinase inhibitors.[6][7] Different isomers and derivatives have shown potent activity against a range of kinases. For example, derivatives of the related 1H-pyrazolo[3,4-b]pyridine scaffold have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1).[7] The general strategy involves using the pyrazolopyridine core as an ATP-competitive "hinge-binding" motif, while substituents are elaborated to occupy adjacent hydrophobic pockets in the kinase active site. **6-Ethynyl-1H-pyrazolo[4,3-c]pyridine** serves as an excellent starting point for such explorations.



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Caption: Application pathways of the title compound in drug discovery.

## Characterization and Quality Control

As with any reagent used in drug discovery, rigorous characterization is essential. While specific spectral data is not publicly available, researchers should expect to confirm the identity and purity of **6-Ethynyl-1H-pyrazolo[4,3-c]pyridine** using a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are crucial for confirming the chemical structure. The <sup>1</sup>H NMR spectrum should show characteristic signals for the aromatic protons on the pyrazolopyridine core, the N-H proton of the pyrazole, and the acetylenic proton.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
- High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound.

Commercial suppliers can often provide this analytical data upon request.[8]

## Conclusion

**6-Ethynyl-1H-pyrazolo[4,3-c]pyridine** is a strategically important building block for medicinal chemistry and drug discovery. Its pyrazolopyridine core serves as a privileged scaffold for targeting a multitude of biological entities, particularly kinases, while the ethynyl group provides a versatile point for chemical modification. Although detailed public data on this specific compound is sparse, its value as a research tool is evident from its commercial availability and the extensive literature on related pyrazolopyridine derivatives. By employing established synthetic methodologies and a rational approach to derivatization, researchers can leverage the unique properties of this compound to develop novel and potent therapeutic agents.

## References

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